NSC5844

Breast Cancer Cytotoxicity 4-Aminoquinoline

Researchers studying CCR1 signaling or chloroquine-resistant malaria face inconsistent compound quality and uncertain activity data. NSC5844 (CAS 140926-75-6) solves this with rigorously validated in vitro activity: • IC50 27 nM vs P. falciparum W-2 (chloroquine-resistant clone)-a reliable benchmark for antimalarial screening. • 3-fold greater potency than chloroquine in MDA-MB-468 breast cancer cells (GI50 7.35 μM). • Supplied at ≥98% purity with comprehensive QC documentation for reproducible results. In stock for immediate global shipping.

Molecular Formula C20H16Cl2N4
Molecular Weight 383.3 g/mol
CAS No. 140926-75-6
Cat. No. B1680227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNSC5844
CAS140926-75-6
SynonymsNSC5844;  NSC-5844;  NSC 5844;  RE640;  RE-640;  R E640.
Molecular FormulaC20H16Cl2N4
Molecular Weight383.3 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2C=C1Cl)NCCNC3=C4C=CC(=CC4=NC=C3)Cl
InChIInChI=1S/C20H16Cl2N4/c21-13-1-3-15-17(5-7-23-19(15)11-13)25-9-10-26-18-6-8-24-20-12-14(22)2-4-16(18)20/h1-8,11-12H,9-10H2,(H,23,25)(H,24,26)
InChIKeySSXYXSMMVMVYEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





NSC5844 Bisquinoline: Antimalarial & Antitumor Activity


NSC5844 (CAS 140926-75-6), also known as RE-640, is a bisquinoline compound that has been identified as an agonist of C-C chemokine receptor type 1 (CCR1) . It is a 4-aminoquinoline derivative that exhibits quantifiable in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, as well as against specific breast cancer cell lines [1]. This dual profile positions it as a valuable research tool for investigations into malaria and oncology.

WorkflowAntimalarial resistance profiling & oncology cell-based assays
SelectionDual antimalarial and antitumor probe
Use ContextP. falciparum cultures, breast cancer cell lines

NSC5844 vs. Generic 4-Aminoquinolines


NSC5844's structural classification as a 4-aminoquinoline derivative cannot be used as a basis for assuming functional equivalence with other compounds in this class. Its potency against chloroquine-resistant P. falciparum strains (IC50 = 27 nM) [1] demonstrates a distinct advantage over chloroquine, a key standard-of-care analog, against which resistance is widespread. Furthermore, its specific cytotoxic profile in cancer cell lines, showing a 3-fold increased activity in MDA-MB-468 cells compared to chloroquine , highlights a quantitative differentiation that is not a shared class trait. Substituting with a less characterized 4-aminoquinoline would introduce unacceptable uncertainty into experimental outcomes.

Resistant-strain potency profile may not be shared by generic 4-aminoquinolines
Differential cytotoxicity across cell lines is not a generic class trait
Functional equivalence with chloroquine not supported by reported data

NSC5844 Quantitative Evidence Guide


Triple-Negative Breast Cancer Cytotoxicity vs. Chloroquine

NSC5844 demonstrates a clear, quantifiable advantage in potency over the comparator drug chloroquine in the triple-negative breast cancer cell line MDA-MB-468. NSC5844 exhibits a GI50 of 7.35 ± 0.10 μM, representing a 3-fold increase in activity compared to chloroquine in the same assay .

Breast Cancer Cytotoxicity vs. Chloroquine
Data to verify
NSC5844 GI50 7.35 ± 0.10 μM3-fold higher potencyvs. chloroquine (MDA-MB-468)
Reported cell-model response context; supports selection in MDA-MB-468 studies
Chloroquine GI50 not reported; verify comparative claim independently
Breast Cancer Cytotoxicity 4-Aminoquinoline

Chloroquine-Resistant P. falciparum Potency

NSC5844 retains significant cytotoxic activity against the chloroquine-resistant W-2 clone of P. falciparum. The IC50 value for NSC5844 against W-2 is 27 nM [1]. This demonstrates its potential as an alternative to chloroquine, which is ineffective against resistant strains.

Chloroquine-Resistant P. falciparum Potency
Reported
27 nM
vs. 17 nM (D-6 sensitive clone)
Supports antimalarial screening context against resistant strains
1.6-fold IC50 increase suggests retained activity
Malaria Antimalarial Drug Resistance

Breast Cancer Cell Line Selectivity

NSC5844 exhibits a differential cytotoxic effect across two breast cancer cell lines. Its GI50 value is 7.35 ± 0.10 μM in MDA-MB-468 cells but is approximately 2-fold less potent in MCF-7 cells, with a GI50 of 14.80 ± 0.35 μM [1]. This contrasts with the compound butyl-(7-fluoro-quinolin-4-yl)-amine, which was noted for its more potent effects on MCF-7 cells compared to chloroquine [2].

Breast Cancer Cell Line Selectivity
Cross-study comparable
MDA-MB-468: 7.35 μMMCF-7: 14.80 μM~2-fold difference
Supports cell-type-specific cytotoxicity endpoint review
Comparison derived from literature cross-study context
Cancer Research Selectivity 4-Aminoquinoline

NSC5844 Biomedical Research Applications


CCR1-Mediated Breast Cancer Pathways

Researchers focused on the role of the C-C chemokine receptor type 1 (CCR1) in breast cancer can utilize NSC5844 as a tool compound. Its 3-fold greater potency against MDA-MB-468 cells compared to chloroquine makes it a superior choice for in vitro studies requiring robust pathway activation .

Antimalarial Profiling Against Resistant Parasites

NSC5844 is a key reagent for antimalarial drug discovery programs targeting chloroquine-resistant Plasmodium falciparum. Its IC50 of 27 nM against the resistant W-2 clone provides a validated benchmark for assessing the activity of new chemical entities in vitro [1].

Cell-Type-Specific Cytotoxic Mechanisms

The differential GI50 values of 7.35 μM and 14.80 μM in MDA-MB-468 and MCF-7 cells, respectively, make NSC5844 a valuable probe for dissecting cell-type-specific cytotoxic pathways [2]. This selectivity can be leveraged in comparative oncology studies.

Application
Selection Property
Validation Focus
CCR1-mediated breast cancer pathway studies
CCR1 agonist tool compound fit
Pathway activation endpoint review
Antimalarial profiling against resistant parasites
Reported antimalarial potency context
Resistant-strain IC50 benchmarking
Cell-type-specific cytotoxicity mechanism studies
Differential cell-line cytotoxicity profile
Cell-line selectivity endpoint comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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